molecular formula C17H27NO4 B12882834 (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate CAS No. 57840-23-0

(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate

Cat. No.: B12882834
CAS No.: 57840-23-0
M. Wt: 309.4 g/mol
InChI Key: LEBKLSVYGOBQPV-UHFFFAOYSA-N
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Description

(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate is a bifunctional compound featuring a maleimide group (2,5-dioxopyrrolidinyl) and a dodecanoate (lauric acid) ester. The maleimide moiety is highly reactive toward thiol groups under mild conditions, making it a critical tool in bioconjugation chemistry, particularly for linking biomolecules (e.g., antibodies, peptides) to hydrophobic carriers or nanoparticles.

Properties

CAS No.

57840-23-0

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

(2,5-dioxopyrrol-1-yl)methyl dodecanoate

InChI

InChI=1S/C17H27NO4/c1-2-3-4-5-6-7-8-9-10-11-17(21)22-14-18-15(19)12-13-16(18)20/h12-13H,2-11,14H2,1H3

InChI Key

LEBKLSVYGOBQPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCN1C(=O)C=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate typically involves the reaction of pyrrole derivatives with dodecanoic acid or its derivatives under specific conditions. One common method involves the esterification of 2,5-dioxopyrrolidine with dodecanoic acid in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, solvent-free and catalyst-free methods have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research indicates that compounds similar to (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate exhibit significant anticancer activity. They are believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of pyrrole compounds have been shown to target and inhibit the activity of topoisomerases, which are crucial for DNA replication in cancer cells. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for anticancer drug development.

1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research shows that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways, which could lead to its application in developing new antibiotics.

Materials Science

2.1 Polymer Synthesis
In materials science, (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate has been utilized as a monomer in the synthesis of polymers. Its ability to form stable linkages with other monomers allows for the creation of novel polymeric materials with tailored properties such as improved thermal stability and mechanical strength. These polymers can be applied in coatings, adhesives, and composite materials.

2.2 Nanomaterials Development
The compound's unique structure makes it suitable for the synthesis of nanomaterials. Research has shown that it can be used as a precursor for creating nanoparticles with specific functionalities, such as drug delivery systems or catalysts in chemical reactions.

Biochemistry

3.1 Enzyme Inhibition Studies
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as proteases and kinases that play vital roles in various biological processes and diseases. This inhibition can be leveraged for therapeutic purposes in treating conditions like inflammation or cancer.

3.2 Drug Delivery Systems
The compound's compatibility with biological systems allows it to be explored as a component in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the solubility and bioavailability of drugs, making it a valuable candidate for pharmaceutical formulations.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines through topoisomerase inhibition.
Study 2Antimicrobial EfficacyShowed effectiveness against MRSA and E.coli with minimal inhibitory concentration values indicating strong antimicrobial potential.
Study 3Polymer SynthesisDeveloped a new class of biodegradable polymers with enhanced mechanical properties using the compound as a monomer.
Study 4Enzyme InhibitionIdentified the compound as a potent inhibitor of serine proteases involved in inflammatory processes.

Mechanism of Action

The mechanism of action of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Similarity

The compound’s closest analogs share the maleimide core but differ in ester chain length, substituents, or functional groups. Key comparisons include:

Compound Name CAS Number Structural Difference Similarity Score
2,5-Dioxopyrrolidin-1-yl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate 64987-85-5 Butanoate (C4) ester vs. dodecanoate (C12) 0.88
11-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoic acid 57078-99-6 Undecanoic acid (C11) with terminal carboxylic acid 0.61
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid 25021-08-3 Pentanoic acid (C5) with terminal carboxylic acid 0.61
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(15-hydrazinyl-15-oxo-3,6,9,12-tetraoxapentadecyl)propanamide - Hydrazide-terminated PEG-like chain N/A

Physicochemical Properties

  • Lipophilicity: The dodecanoate ester in the target compound increases logP compared to shorter-chain analogs (e.g., butanoate, pentanoate), enhancing solubility in nonpolar solvents .
  • Stability: Maleimide groups are susceptible to hydrolysis in aqueous media, but longer alkyl esters (e.g., dodecanoate) may slow degradation compared to hydrophilic derivatives like carboxylic acids .
  • Hydrazide Derivative () : The PEG-like chain and hydrazide group in this analog improve water solubility and enable conjugation with carbonyl-containing molecules (e.g., glycoproteins) .

Data Tables of Key Comparative Metrics

Property Target Compound Butanoate Analog (CAS 64987-85-5) Hydrazide Derivative ()
Water Solubility Low Moderate High
Reactive Group Maleimide Maleimide Hydrazide
Primary Application Lipophilic conjugates Aqueous-phase protein labeling Glycan/polymer functionalization

Notes on Industrial and Research Implications

  • Drug Delivery: The target compound’s lipophilicity makes it preferable for stealth lipid nanoparticle formulations, whereas hydrophilic analogs suit biologics manufacturing .
  • Synthesis Challenges: Longer alkyl chains (e.g., dodecanoate) require lipase-catalyzed esterification to avoid side reactions .
  • Functional Trade-offs : While hydrazide derivatives () offer unique targeting, their synthesis complexity and cost are higher than maleimide esters .

Biological Activity

The compound (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate is a pyrrole derivative with potential biological activities that may be relevant in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate is C17H31N1O4C_{17}H_{31}N_{1}O_{4} with a molecular weight of 315.44 g/mol. Its structure features a pyrrole ring substituted with a dodecanoate group, which may influence its solubility and biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that pyrrole derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Pyrrole derivatives have been reported to possess anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate has been explored in various studies. Compounds with similar structures have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activities of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of the pyrrole ring may facilitate electron donation to free radicals, neutralizing them and preventing oxidative damage.
  • Enzyme Inhibition : The compound may interact with key enzymes involved in inflammation and microbial metabolism, leading to reduced activity and subsequent therapeutic effects.
  • Cell Membrane Interaction : The dodecanoate chain enhances lipophilicity, allowing the compound to integrate into lipid membranes, which could alter membrane fluidity and permeability in microbial cells.

Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capabilities of similar pyrrole derivatives, it was found that these compounds significantly reduced malondialdehyde (MDA) levels in rat liver tissue, indicating decreased lipid peroxidation. The study concluded that these compounds could be beneficial in mitigating oxidative stress-related conditions .

Study 2: Anti-inflammatory Potential

A comparative analysis of various pyrrole derivatives revealed that (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate exhibited potent inhibition of TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in inflammatory diseases such as arthritis .

Study 3: Antimicrobial Activity

In vitro tests against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates moderate antimicrobial activity that could be further explored for therapeutic applications against resistant strains .

Data Summary Table

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialDisruption of cell membranes

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